molecular formula C10H10N2O3S B068822 N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 175202-81-0

N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No. B068822
CAS RN: 175202-81-0
M. Wt: 238.27 g/mol
InChI Key: UKDWCJNGBPZOBU-UHFFFAOYSA-N
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Description

“N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide” is a chemical compound with the molecular formula C10H10N2O3S .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazine ring, which is a system containing a benzene ring fused with a thiazine ring . The compound also contains an acetamide group attached to the benzothiazine ring .

Scientific Research Applications

Antimicrobial Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a part of the compound, has been reported to have antimicrobial properties . This suggests that our compound could potentially be used in the development of new antimicrobial drugs.

Antiviral Activity

The same ring has also been associated with antiviral activity . This indicates that the compound could be explored for its potential use in antiviral therapies.

Antihypertensive Properties

The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have antihypertensive properties . This suggests that the compound could be used in the treatment of high blood pressure.

Antidiabetic Activity

The compound’s ring structure has been associated with antidiabetic activity . This indicates that the compound could potentially be used in the management of diabetes.

Anticancer Properties

The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have anticancer properties . This suggests that the compound could be explored for its potential use in cancer therapies.

KATP Channel Activators

The compound has been evaluated as a pancreatic β-cells KATP-channel opener . This suggests that it could be used in the treatment of conditions related to the function of pancreatic β-cells, such as diabetes.

AMPA Receptor Modulators

The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have properties of AMPA receptor modulators . This indicates that the compound could be used in the treatment of neurological disorders.

HCV Polymerase Inhibitors

A series of compounds similar to our compound have been screened as HCV polymerase inhibitors . This suggests that the compound could potentially be used in the treatment of Hepatitis C.

properties

IUPAC Name

N-hydroxy-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c13-9(12-15)5-8-10(14)11-6-3-1-2-4-7(6)16-8/h1-4,8,15H,5H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDWCJNGBPZOBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381168
Record name N-Hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

CAS RN

175202-81-0
Record name N-Hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How was N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide identified as a potential Enterococcus faecalis peptide deformylase inhibitor?

A1: Researchers used a combined approach of virtual screening and microbiological assays. First, they virtually screened the ZINC database, targeting the binding site of Enterococcus faecalis peptide deformylase. N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide was among the compounds identified through this virtual screening process. Subsequent microbiological assays confirmed its growth inhibition activity against Enterococcus faecalis [].

Q2: What is the significance of identifying new Enterococcus faecalis peptide deformylase inhibitors?

A2: The increasing threat of antibacterial resistance necessitates the discovery of new antibiotics with novel mechanisms of action []. Peptide deformylase, an enzyme essential for bacterial protein synthesis, represents a promising target for new antibacterial agents. Identifying potent inhibitors of this enzyme, like N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, offers a potential solution to combat antibiotic resistance.

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